吐贝莫苷 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

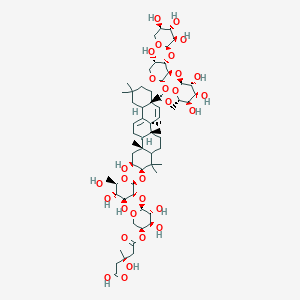

Tubeimoside 1 is a natural triterpenoid saponin found in the traditional Chinese herbal medicine Bolbostemmatis Rhizoma, derived from the dried tubers of Bolbostemma paniculatum. It has been widely studied for its pharmacological properties, particularly its antitumor effects .

科学研究应用

Tubeimoside 1 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study triterpenoid saponins and their chemical properties.

Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Extensively studied for its antitumor properties, showing efficacy against various cancer types such as gastric, lung, and breast cancers

作用机制

Target of Action

Tubeimoside 1 (TBMS1) is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The primary target of TBMS1 is the Akt protein . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

TBMS1 interacts with its target, the Akt protein, to activate autophagy . Autophagy is a cellular self-digestion process by which proteins aggregate and damaged organelles are degraded to generate ATP and various macromolecules as a response to metabolic stress . The activation of autophagy by TBMS1 is evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .

Biochemical Pathways

The Akt–mTOR–eEF-2K pathway is involved in TBMS1-induced activation of autophagy . Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 lead to the activation of apoptosis of the breast cancer cells . Inhibition of autophagy enhances the cytotoxic effect of TBMS1 via promoting apoptosis .

Pharmacokinetics

Pharmacokinetic studies reveal that TBMS1 is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .

Result of Action

TBMS1 possesses a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It has a broad inhibitory effect on lung cancer, colorectal cancer, breast cancer, gastric cancer, and other tumors .

Action Environment

The action, efficacy, and stability of TBMS1 can be influenced by various environmental factors. For instance, the gastrointestinal environment can degrade TBMS1, reducing its bioavailability . Additionally, the development of liver-targeting and lung-targeting preparations can reduce the toxic effect of TBMS1 and increase its efficacy .

生化分析

Biochemical Properties

Tubeimoside 1 interacts with several enzymes and proteins. It has been identified as a potent activator of autophagy . The activation of autophagy by Tubeimoside 1 was evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .

Cellular Effects

Tubeimoside 1 has a significant impact on various types of cells and cellular processes. It has been shown to possess a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It disrupts both mitochondrial and lysosomal pathways . One of its mechanisms was the induction of DRP1-mediated mitochondrial fragmentation .

Molecular Mechanism

The molecular mechanism of Tubeimoside 1 involves the Akt–mTOR–eEF-2K pathway . This pathway was involved in Tubeimoside 1-induced activation of autophagy, while Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 led to the activation of apoptosis of the breast cancer cells .

Temporal Effects in Laboratory Settings

Over time, Tubeimoside 1 has shown to inhibit the proliferation of gastric cancer BGC823 cells in a concentration- and time-dependent manner, and induced their apoptosis by regulating the Bcl-2 gene family .

Dosage Effects in Animal Models

In animal models, Tubeimoside 1 has shown to effectively inhibit tumor growth and vascularization in vivo . Tumor volumes and weights in the treatment group were significantly reduced .

Metabolic Pathways

Tubeimoside 1 is involved in the Akt–mTOR–eEF-2K pathway . This pathway was involved in Tubeimoside 1-induced activation of autophagy .

Transport and Distribution

Pharmacokinetic studies reveal that Tubeimoside 1 is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .

Subcellular Localization

The subcellular localization of Tubeimoside 1 involves both mitochondrial and lysosomal pathways . One of its mechanisms was the induction of DRP1-mediated mitochondrial fragmentation .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Tubeimoside 1 involves extracting the compound from the tubers of Bolbostemma paniculatum. The tubers are soaked in an appropriate quantity of organic solvent, followed by purification processes to isolate Tubeimoside 1 .

Industrial Production Methods: Industrial production of Tubeimoside 1 typically involves large-scale extraction and purification processes. The tubers are harvested, dried, and then subjected to solvent extraction. The extract is then purified using techniques such as chromatography to obtain high-purity Tubeimoside 1 .

化学反应分析

Types of Reactions: Tubeimoside 1 undergoes various chemical reactions, including:

Oxidation: Tubeimoside 1 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in Tubeimoside 1.

Substitution: Tubeimoside 1 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

相似化合物的比较

Tubeimoside 1 is unique among triterpenoid saponins due to its specific molecular structure and pharmacological properties. Similar compounds include:

Ginsenosides: Found in ginseng, these compounds also exhibit antitumor and anti-inflammatory properties.

Astragalosides: Derived from Astragalus membranaceus, these compounds have immunomodulatory and anticancer effects.

Saikosaponins: Found in Bupleurum species, known for their anti-inflammatory and hepatoprotective properties.

Tubeimoside 1 stands out due to its potent antitumor activity and its ability to target multiple pathways and molecular targets, making it a promising candidate for further research and therapeutic development .

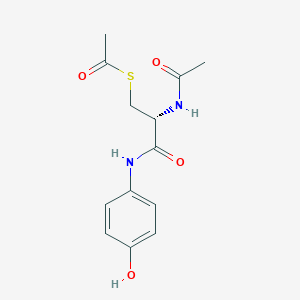

属性

CAS 编号 |

102040-03-9 |

|---|---|

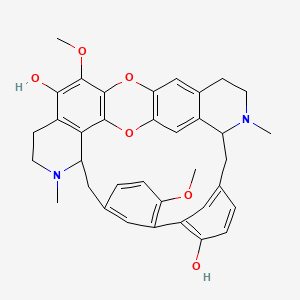

分子式 |

C63H98O29 |

分子量 |

1319.4 g/mol |

IUPAC 名称 |

(1S,4S,7S,8S,9R,11S,13S,14S,18S,22S,25S,27R,28S,29S,30R,32R,34R,35S,37R,38R,41R,42S,46S,53S,54R,55R,56R,57S,58R)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |

InChI |

InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32+,33-,34+,35-,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |

InChI 键 |

MCPFEAJYKIXPQF-QXJNFEKOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(C=C4)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)OC(=O)CC(C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)OC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

规范 SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Tubeimoside I; Tubeimoside-I; Tubeimoside A; Lobatoside H; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)